molecular formula C15H10N4O3 B1666705 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one CAS No. 33440-58-3

7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one

Cat. No. B1666705
CAS RN: 33440-58-3
M. Wt: 294.26 g/mol
InChI Key: ALWLIOKDPPDELH-UHFFFAOYSA-N
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Description

AH 7079 is a biochemical.

Scientific Research Applications

Electrophilic Reactivity and Molecular Descriptors

A study by Ferreira et al. (2012) explored the electrophilic reactivity of a similar compound, tetrabromorhodamine 123, focusing on nucleophilic addition reactions and theoretical interpretations using linear free energy relationships and quantum theory. This research provides insight into the reactivity of diaminoxanthylium cations, which are relevant to the molecular structure of 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one (Ferreira et al., 2012).

Antimicrobial Screening

A study by Angajala et al. (2017) focused on the synthesis and antimicrobial screening of xanthene derivatives similar to 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one. The compounds demonstrated antibacterial and antifungal activities, indicating potential applications in antimicrobial research (Angajala et al., 2017).

Structural and Spectroscopic Analysis

Davis and Pierens (2006) conducted structural and spectroscopic analyses of new xanthone derivatives, using NMR techniques. This type of study is crucial for understanding the chemical structure and properties of compounds like 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one (Davis & Pierens, 2006).

Synthesis of Xanthene Derivatives

Mirzaei, Tabrizi, and Edjlali (2008) investigated the synthesis of xanthene derivatives, providing a foundation for understanding the chemical synthesis pathways relevant to 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one (Mirzaei, Tabrizi, & Edjlali, 2008).

properties

CAS RN

33440-58-3

Product Name

7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

2-methoxy-7-(2H-tetrazol-5-yl)xanthen-9-one

InChI

InChI=1S/C15H10N4O3/c1-21-9-3-5-13-11(7-9)14(20)10-6-8(2-4-12(10)22-13)15-16-18-19-17-15/h2-7H,1H3,(H,16,17,18,19)

InChI Key

ALWLIOKDPPDELH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C4=NNN=N4

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C4=NNN=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one
AH 7079

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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